3-tert-Butylphenol

Descripción general

Descripción

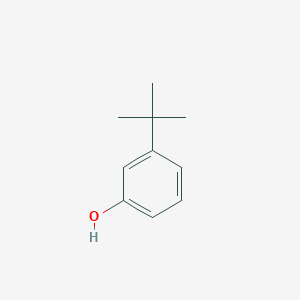

Chemical Identity: 3-tert-Butylphenol (CAS 585-34-2) is an alkylphenol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure consists of a phenolic hydroxyl group substituted at the meta position with a bulky tert-butyl group (-C(CH₃)₃), which confers steric hindrance and influences its chemical reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-tert-Butylphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the electrophilic substitution reaction. The reaction conditions include controlling the temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps:

Raw Material Preparation: Phenol and isobutylene are the primary raw materials. These materials undergo strict quality control to ensure purity and suitability for the reaction.

Reaction Process: The alkylation reaction is carried out in a reactor where phenol, catalyst, and solvent are mixed. Isobutylene gas is introduced, and the reaction temperature is controlled.

Post-Treatment: After the reaction, the mixture is treated with an alkaline absorbent to neutralize acidic by-products.

Análisis De Reacciones Químicas

Friedel-Crafts Alkylation

3-TBP participates in site-selective alkylation under dual Brønsted/Lewis acid catalysis. Key findings include:

- Mechanism : FeCl₃ activates the alkylating agent (e.g., di-tert-butyl peroxide) via Lewis acid coordination, while HCl enhances electrophilicity through Brønsted acid catalysis .

- Steric effects : Alkylation favors the para position due to steric hindrance from the meta tert-butyl group .

Nitration and Electrophilic Substitution

Nitration of 3-TBP proceeds under controlled conditions to yield mono- and di-nitro derivatives:

| Reaction Conditions | Nitro Product | Yield | Notes | Source |

|---|---|---|---|---|

| HNO₃ (conc.), H₂SO₄, 0–5°C | 3-tert-Butyl-5-nitrophenol | 68% | Major isomer | |

| Excess HNO₃, 50°C | 3-tert-Butyl-2,5-dinitrophenol | 42% | Requires prolonged heating |

- Regioselectivity : Nitration occurs at the 5-position due to steric and electronic directing effects .

Oxidation and Radical Formation

3-TBP undergoes oxidation to form stable phenoxy radicals under specific conditions:

- Biological relevance : The phenoxy radical intermediate contributes to reactive oxygen species (ROS) generation, linked to antifungal activity .

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation of 3-TBP modifies its aromatic ring:

| Catalyst | Solvent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Rh/C | Supercritical CO₂ | 3-tert-Butylcyclohexanol | 92% | 50°C, 80 bar H₂ |

- Stereoselectivity : Hydrogenation favors the axial alcohol due to steric shielding by the tert-butyl group .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, 3-TBP exhibits alkyl group migration :

| Conditions | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| H₂SO₄, 90°C | tert-Butyl isonitrile | N-Sulfonyl amidines | 1,3-tert-butyl migration |

Aplicaciones Científicas De Investigación

Antioxidants in Polymers and Plastics

3-tert-Butylphenol is primarily used as an antioxidant in the production of rubber and plastics. Its role as a stabilizer helps prevent oxidative degradation, thereby extending the lifespan of these materials. The compound is particularly effective in formulations where thermal stability is critical.

| Application Area | Functionality | Benefits |

|---|---|---|

| Rubber Production | Antioxidant | Enhances durability |

| Plastics | Stabilizer against thermal degradation | Increases product longevity |

Lubricants and Greases

In the transport sector, this compound serves as a lubricating agent. Its hydrophobic nature allows it to reduce friction between moving parts, thus improving efficiency and reducing wear in mechanical systems.

Cosmetics and Personal Care Products

The compound is also utilized in cosmetics due to its antioxidant properties, which help protect skin from oxidative stress. It is commonly found in formulations aimed at preventing premature aging.

| Cosmetic Application | Functionality | Benefits |

|---|---|---|

| Skin Care Products | Antioxidant | Protects against environmental damage |

| Hair Care Products | Stabilizer | Enhances product effectiveness |

Chemical Intermediate

This compound acts as a precursor in the synthesis of other chemical compounds, including tert-butyl catechol. This application is significant in the production of various specialty chemicals used in consumer products.

Case Study 1: Industrial Use as an Antioxidant

A study conducted on the use of this compound in rubber manufacturing demonstrated that incorporating this compound significantly improved the thermal stability of rubber products under prolonged heat exposure. The findings indicated that products containing this antioxidant exhibited less degradation over time compared to those without it.

Case Study 2: Cosmetic Formulation Efficacy

Research into cosmetic formulations revealed that products containing this compound showed enhanced protective effects against UV-induced oxidative damage. Participants using creams with this ingredient reported improved skin texture and reduced signs of aging over an eight-week period.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to consider safety measures due to its corrosive nature. Proper handling protocols must be established to mitigate risks associated with dermal contact and inhalation exposure.

Mecanismo De Acción

The mechanism of action of 3-tert-Butylphenol involves its interaction with various molecular targets and pathways. It can undergo stereoselective hydrogenation over charcoal-supported rhodium catalysts in supercritical carbon dioxide solvent. This reaction is used to study the effect of alkyl groups on the phenol ring on the estrogenic potency of alkylphenolic compounds .

Comparación Con Compuestos Similares

Physical Properties :

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 240.0 ± 0.0 °C at 760 mmHg

- Melting Point : 44–46 °C

- Flash Point : 108.9 ± 0.0 °C

- Vapor Pressure : 0.00754 mm Hg at 20°C (predicted)

- Water Solubility : 437.4 mg/L (predicted) .

Applications: 3-tert-Butylphenol is utilized as a chemical intermediate in organic synthesis and has been studied for its estrogenic potency in yeast-based assays . It also serves as a model substrate in kinetic studies of C(sp²)–C(sp³) cross-coupling reactions due to its minimal side-product formation .

Structural Isomers and Alkylphenols

Comparison of Butylphenol Isomers:

Key Insight: The meta-substituted this compound exhibits resistance to biodegradation compared to ortho-substituted isomers, likely due to steric and electronic effects influencing enzyme accessibility .

Reactivity in Alkylation Reactions

Comparison of tert-Butylation Yields :

Key Insight: The tert-butyl group in this compound enhances reaction efficiency in cross-coupling processes, attributed to its electron-donating and steric effects stabilizing intermediates .

Toxicity Profiles

Comparison of Half-Maximal Growth Inhibitory Concentrations (-log IGC₅₀) :

| Compound | -log IGC₅₀ | Relative Toxicity |

|---|---|---|

| This compound | 0.73 | Moderate |

| 2,6-Di-tert-Butyl-4-methylphenol | 1.79 | High |

| 4-Chloro-3-methylphenol | 0.80 | Moderate |

Halogenation Behavior

Comparison of Halogenation Products :

| Compound | Halogen | Product | Notes |

|---|---|---|---|

| This compound | Cl₂ | Trichloro derivative | Steric hindrance limits substitution |

| Phenol (unsubstituted) | Cl₂ | 2,4,6-Trichlorophenol | Unhindered para/ortho sites |

Key Insight: The tert-butyl group in this compound directs halogenation to less hindered positions, contrasting with unsubstituted phenol’s para/ortho selectivity .

Actividad Biológica

3-tert-Butylphenol (CAS No. 98-54-4) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its toxicity, antioxidant properties, and potential endocrine-disrupting effects.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to the phenolic ring. Its chemical structure can be represented as follows:

This compound is a stable solid at room temperature and is classified as readily biodegradable.

Acute Toxicity

The acute toxicity of this compound is considered low across various administration routes. It is known to be an irritant to the skin, eyes, and respiratory tract. Human exposure has been linked to skin depigmentation in industrial settings, indicating potential dermal sensitization .

Reproductive and Developmental Toxicity

In studies involving repeated doses in rats, no systemic or reproductive toxicity was observed at doses up to 200 mg/kg/day. However, high doses (1 g/kg/day) resulted in forestomach hyperplasia, suggesting a threshold for adverse effects . Furthermore, while no clear carcinogenicity was established in manufacturing workers, some studies indicated promoting activity for carcinogenesis in animal models .

Antioxidant Activity

This compound exhibits significant antioxidant properties, making it a subject of interest for applications in food preservation and pharmaceuticals. Research indicates that its antioxidant activity can be comparable to well-known antioxidants such as ascorbic acid .

The antioxidant mechanism involves the stabilization of radical structures through resonance stabilization. This property allows this compound to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems .

Endocrine Disruption Potential

Recent research has highlighted the potential of this compound as an endocrine disruptor. Studies have shown that related compounds can induce adipogenesis and affect hormonal pathways by interacting with nuclear receptors such as retinoid X receptors (RXRs) and peroxisome proliferator-activated receptors (PPARs) .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Toxicity | Low acute toxicity; irritant; potential for skin sensitization; no reproductive toxicity at low doses; possible carcinogenic promotion. |

| Antioxidant | Significant antioxidant activity comparable to ascorbic acid; effective in scavenging free radicals. |

| Endocrine Disruption | Potential obesogen; affects RXR signaling pathways leading to adipogenesis. |

Case Studies and Research Findings

- Occupational Exposure : A study reported skin depigmentation among workers exposed to this compound in a manufacturing facility, highlighting the compound's irritant properties and potential for sensitization .

- Animal Studies : In a two-generation reproductive toxicity study with 4-tert-butylphenol (structurally similar), no adverse reproductive effects were noted at lower doses, although high doses caused significant tissue alterations .

- Antioxidant Efficacy : Experimental data demonstrated that this compound had a Ferric Reducing Antioxidant Power (FRAP) value significantly higher than several reference antioxidants, indicating its strong potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-tert-Butylphenol relevant to experimental design?

- Answer : Critical properties include a molecular weight of 150.22 g/mol, LogP (lipophilicity) of 2.69, boiling point of 240°C at 760 mmHg, and melting point of 44–46°C . Solubility in ethanol and ether makes it suitable for organic-phase reactions. Experimental determination methods:

- LogP : Measure via shake-flask partitioning or HPLC retention time correlation.

- Melting point : Use differential scanning calorimetry (DSC) for purity assessment.

- Boiling point : Confirm via distillation under reduced pressure (e.g., 132°C at 20 mmHg ).

Q. How is this compound synthesized in laboratory settings?

- Answer : A common method involves FeCl3-catalyzed tert-butylation of phenol derivatives using di-tert-butyl peroxide (DTBP). Key steps:

React phenol with DTBP in the presence of FeCl3 and trifluoroacetic acid (TFA).

Optimize catalyst loading (second-order dependence on FeCl3 concentration ).

Purify via vacuum distillation or recrystallization. Monitor side reactions (e.g., di-alkylation) using GC-MS .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Hazards : Skin corrosion (H314), requiring PPE (gloves, goggles) and fume hood use .

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid incompatible materials (strong oxidizers) .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid dust generation .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence this compound’s reactivity in electrophilic substitution?

- Answer : The bulky tert-butyl group directs electrophiles to the para position via steric hindrance, reducing ortho/para isomer formation. Computational studies (DFT calculations) show increased activation energy for meta-substitution compared to unsubstituted phenol . Experimental validation: Monitor regioselectivity using NMR or X-ray crystallography of reaction intermediates.

Q. What kinetic insights guide the optimization of FeCl3-catalyzed tert-butylation using this compound?

- Answer : Key findings from :

- Rate dependencies : First-order in phenol concentration, half-order in DTBP (suggesting radical dissociation).

- Catalyst role : Second-order dependence on FeCl3, indicating dimeric active species.

- Methodology : Use normalized time-scale analysis ([FeCl3]²·t) to overlay reaction profiles and validate catalyst order .

Q. How can computational modeling predict the environmental fate of this compound?

- Answer :

- QSAR models : Correlate LogP (2.69) with bioaccumulation potential.

- Degradation pathways : Simulate oxidation via cytochrome P450 enzymes (CYP1A2) using molecular docking.

- Validation : Compare predicted metabolites (e.g., hydroxylated derivatives) with LC-MS data from microbial degradation studies .

Q. What methodological challenges arise in analyzing trace impurities in this compound batches?

- Answer :

- Impurity profiling : Use UPLC-PDA to detect di-tert-butylphenol isomers (common byproducts).

- Quantification : Calibrate against certified reference materials (CRMs) for <0.1% detection limits.

- Case study : highlights batch variability in purity (>95% vs. >98%), impacting reproducibility in catalysis studies .

Q. Data Contradictions and Resolution

- Boiling Point Discrepancy : reports 132°C at 20 mmHg, while cites 240°C at 760 mmHg. This aligns with the Clausius-Clapeyron equation, confirming consistency under different pressures .

- Catalyst Order : ’s second-order FeCl3 dependence contrasts with typical first-order kinetics. Resolution: Mechanistic studies suggest FeCl3 dimerization is rate-limiting, validated via normalized time-scale plots .

Propiedades

IUPAC Name |

3-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUDPFXBLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044825 | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-34-2 | |

| Record name | 3-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 3-(1,1-DIMETHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2382U55WN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.